N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide
Description
Starting Material: 2-methylbenzyl chloride.
Reaction Conditions: The final step involves the alkylation of the sulfonyl glycinamide derivative with 2-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-4-2-3-5-13(12)10-19(11-16(18)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSLJGHYMRKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide typically involves multiple steps:
-
Formation of the Sulfonyl Chloride Intermediate
Starting Material: 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: This intermediate is prepared by reacting 4-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, under controlled temperature conditions.
-
Coupling with Glycinamide
Starting Material: Glycinamide.
Reaction Conditions: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base like triethylamine to form the sulfonyl glycinamide derivative.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out under mild conditions to avoid degradation of the compound.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction can convert the sulfonyl group to a sulfide.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution reactions can replace the sulfonyl group with other functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
-
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide
- Similar structure but with a different position of the methyl group on the benzyl ring.
- Differences in steric and electronic properties can lead to variations in reactivity and biological activity.
-
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethylbenzyl)glycinamide
- Similar structure with an ethyl group instead of a methyl group.
- The presence of the ethyl group can affect the compound’s solubility and interaction with biological targets.
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and methylbenzyl groups allows for versatile reactivity and potential for diverse applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
